molecular formula C22H17N3O2S B11650598 N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B11650598
M. Wt: 387.5 g/mol
InChI Key: WGGNTORPJHTUGN-UHFFFAOYSA-N
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Description

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C21H18N2OS It is known for its unique structural features, which include a benzoxazole ring, a carbamothioyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylamine with benzoyl chloride to form N-(3-methylphenyl)benzamide. This intermediate is then reacted with 2-aminobenzoxazole in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These systems allow for the precise control of reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The carbamothioyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)benzamide
  • N-(3,4-Dimethylphenyl)benzamide
  • 2-Phenyl-1,3-benzoxazole

Uniqueness

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to the presence of both the benzoxazole and carbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C22H17N3O2S/c1-14-6-5-9-16(12-14)21-24-18-13-17(10-11-19(18)27-21)23-22(28)25-20(26)15-7-3-2-4-8-15/h2-13H,1H3,(H2,23,25,26,28)

InChI Key

WGGNTORPJHTUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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